molecular formula C8H7Cl2NO B15316308 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

Cat. No.: B15316308
M. Wt: 204.05 g/mol
InChI Key: JWQPBTXBGGKNBY-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.1 g/mol.

Preparation Methods

The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropanol ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    1-(2,6-Dichloropyridin-3-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a cyclopropanol ring.

    1-(2,6-Dichloropyridin-3-yl)propan-1-ol: Another similar compound with a propanol group.

The uniqueness of this compound lies in its cyclopropanol ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(7(10)11-6)8(12)3-4-8/h1-2,12H,3-4H2

InChI Key

JWQPBTXBGGKNBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=C(C=C2)Cl)Cl)O

Origin of Product

United States

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